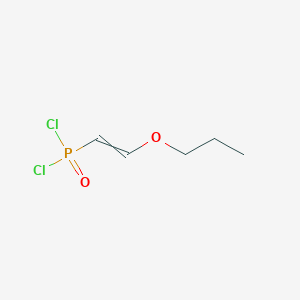
(2-Propoxyethenyl)phosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Propoxyethenyl)phosphonic dichloride is an organophosphorus compound with the molecular formula C5H9Cl2O2P. This compound is characterized by the presence of a phosphonic dichloride group attached to a 2-propoxyethenyl moiety. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Propoxyethenyl)phosphonic dichloride typically involves the reaction of phosphorus trichloride with an appropriate alcohol and alkene. One common method is the reaction of phosphorus trichloride with 2-propoxyethanol in the presence of a base to form the desired compound. The reaction conditions often include controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2-Propoxyethenyl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Addition Reactions: The double bond in the 2-propoxyethenyl group can participate in addition reactions with various electrophiles.
Hydrolysis: The compound can be hydrolyzed to form phosphonic acid derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under controlled temperatures and may require the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phosphonic dichlorides, while addition reactions can produce a range of addition products.
Scientific Research Applications
(2-Propoxyethenyl)phosphonic dichloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Propoxyethenyl)phosphonic dichloride involves its interaction with nucleophiles and electrophiles. The phosphonic dichloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The double bond in the 2-propoxyethenyl group can also participate in addition reactions, further expanding the range of possible reactions and products.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloroethenyl)phosphonic dichloride
- (2-Methoxyethenyl)phosphonic dichloride
- (2-Ethoxyethenyl)phosphonic dichloride
Uniqueness
(2-Propoxyethenyl)phosphonic dichloride is unique due to the presence of the 2-propoxyethenyl group, which imparts specific reactivity and properties to the compound. This makes it distinct from other similar compounds and allows for unique applications in various fields.
Properties
CAS No. |
61499-67-0 |
|---|---|
Molecular Formula |
C5H9Cl2O2P |
Molecular Weight |
203.00 g/mol |
IUPAC Name |
1-(2-dichlorophosphorylethenoxy)propane |
InChI |
InChI=1S/C5H9Cl2O2P/c1-2-3-9-4-5-10(6,7)8/h4-5H,2-3H2,1H3 |
InChI Key |
XINZBKOQFQOVCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC=CP(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















